molecular formula C15H12ClN3O4 B11540894 5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile CAS No. 313379-96-3

5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile

Cat. No.: B11540894
CAS No.: 313379-96-3
M. Wt: 333.72 g/mol
InChI Key: DUXRWCAYEDSCKM-UHFFFAOYSA-N
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Description

5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde with a β-keto ester.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

    Acetylation: The acetyl group is typically introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Chlorination and Nitration: The chlorophenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorine gas and nitric acid, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyl groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, or the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-2-amino-4-(2-chlorophenyl)-6-methyl-4H-pyran-3-carbonitrile: Similar structure but lacks the nitro group.

    5-acetyl-2-amino-4-(2-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile: Similar structure but lacks the chloro group.

    5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-ethyl-4H-pyran-3-carbonitrile: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

The presence of both chloro and nitro groups in 5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile makes it unique compared to its analogs

Properties

CAS No.

313379-96-3

Molecular Formula

C15H12ClN3O4

Molecular Weight

333.72 g/mol

IUPAC Name

5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C15H12ClN3O4/c1-7(20)13-8(2)23-15(18)11(6-17)14(13)10-5-9(19(21)22)3-4-12(10)16/h3-5,14H,18H2,1-2H3

InChI Key

DUXRWCAYEDSCKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)C

solubility

41.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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